molecular formula C17H15Cl3O B14613077 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene CAS No. 60795-32-6

1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene

Cat. No.: B14613077
CAS No.: 60795-32-6
M. Wt: 341.7 g/mol
InChI Key: USGOGGQAPRZTHB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trichlorobut-1-en-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the reaction of a benzyloxy-substituted benzene with a trichlorobut-1-en-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted benzene derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorobut-1-en-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzene carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or covalent modification. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene: The parent compound.

    1-(Benzyloxy)-3-(4,4-dichlorobut-1-en-2-yl)benzene: A similar compound with one less chlorine atom.

    1-(Benzyloxy)-3-(4,4,4-trifluorobut-1-en-2-yl)benzene: A fluorinated analog.

Uniqueness

This compound is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The trichlorobut-1-en-2-yl group can influence the compound’s physical properties, such as solubility and stability, making it suitable for specific research and industrial purposes.

Properties

CAS No.

60795-32-6

Molecular Formula

C17H15Cl3O

Molecular Weight

341.7 g/mol

IUPAC Name

1-phenylmethoxy-3-(4,4,4-trichlorobut-1-en-2-yl)benzene

InChI

InChI=1S/C17H15Cl3O/c1-13(11-17(18,19)20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,1,11-12H2

InChI Key

USGOGGQAPRZTHB-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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